tert-Butyl 2-{[4-(Methylsulfonyl)phenyl]acetyl}pyrazolidine-1-carboxylate
Overview
Description
tert-Butyl 2-{[4-(Methylsulfonyl)phenyl]acetyl}pyrazolidine-1-carboxylate is a chemical compound with the molecular formula C17H24N2O5S and a molecular weight of 368.45 g/mol . This compound is known for its unique structure, which includes a pyrazolidine ring, a tert-butyl ester group, and a methylsulfonyl phenylacetyl moiety. It is used in various scientific research applications due to its interesting chemical properties.
Preparation Methods
The synthesis of tert-Butyl 2-{[4-(Methylsulfonyl)phenyl]acetyl}pyrazolidine-1-carboxylate involves several steps. One common synthetic route includes the reaction of 4-(methylsulfonyl)phenylacetic acid with pyrazolidine-1-carboxylic acid tert-butyl ester in the presence of coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The reaction is typically carried out in an organic solvent like dichloromethane at room temperature . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
tert-Butyl 2-{[4-(Methylsulfonyl)phenyl]acetyl}pyrazolidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the phenylacetyl moiety can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The tert-butyl ester group can be hydrolyzed to form the corresponding carboxylic acid under acidic or basic conditions.
Scientific Research Applications
tert-Butyl 2-{[4-(Methylsulfonyl)phenyl]acetyl}pyrazolidine-1-carboxylate is utilized in various scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is used in studies involving enzyme inhibition and protein-ligand interactions.
Mechanism of Action
The mechanism of action of tert-Butyl 2-{[4-(Methylsulfonyl)phenyl]acetyl}pyrazolidine-1-carboxylate involves its interaction with specific molecular targets. The pyrazolidine ring and the phenylacetyl moiety are crucial for binding to target proteins or enzymes, potentially inhibiting their activity. The methylsulfonyl group may enhance the compound’s binding affinity and specificity .
Comparison with Similar Compounds
tert-Butyl 2-{[4-(Methylsulfonyl)phenyl]acetyl}pyrazolidine-1-carboxylate can be compared with other similar compounds, such as:
tert-Butyl 4-((methylsulfonyl)oxy)piperidine-1-carboxylate: This compound also contains a tert-butyl ester group and a methylsulfonyl moiety but differs in the core structure, which is a piperidine ring instead of a pyrazolidine ring.
tert-Butyl 2-{[4-(Methylsulfonyl)phenyl]acetyl}pyrrolidine-1-carboxylate: Similar to the target compound but with a pyrrolidine ring, which may result in different chemical reactivity and biological activity.
Properties
IUPAC Name |
tert-butyl 2-[2-(4-methylsulfonylphenyl)acetyl]pyrazolidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O5S/c1-17(2,3)24-16(21)19-11-5-10-18(19)15(20)12-13-6-8-14(9-7-13)25(4,22)23/h6-9H,5,10-12H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCPAFRWBQXXQRV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCN1C(=O)CC2=CC=C(C=C2)S(=O)(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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